molecular formula C11H10N2O B13233685 3-[(1H-Imidazol-4-yl)methyl]benzaldehyde

3-[(1H-Imidazol-4-yl)methyl]benzaldehyde

Cat. No.: B13233685
M. Wt: 186.21 g/mol
InChI Key: YCSWRUYSVUFEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1H-Imidazol-4-yl)methyl]benzaldehyde is a chemical compound that features both an imidazole ring and a benzaldehyde group The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common motif in many biologically active molecules The benzaldehyde group is an aromatic aldehyde, known for its reactivity and use in various chemical syntheses

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-Imidazol-4-yl)methyl]benzaldehyde typically involves the condensation of an imidazole derivative with a benzaldehyde derivative. One common method is the reaction of 1H-imidazole with 3-chloromethylbenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-Imidazol-4-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-[(1H-Imidazol-4-yl)methyl]benzoic acid.

    Reduction: 3-[(1H-Imidazol-4-yl)methyl]benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1H-Imidazol-4-yl)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-[(1H-Imidazol-4-yl)methyl]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)benzaldehyde: Similar structure but with the imidazole ring attached at a different position on the benzaldehyde.

    3-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: Contains a pyrazole ring instead of an imidazole ring.

    (1-Methyl-1H-imidazol-2-yl)-3-methyl-4-{3-[(pyridin-3-ylmethyl]benzaldehyde: Features additional substituents on the imidazole ring.

Uniqueness

3-[(1H-Imidazol-4-yl)methyl]benzaldehyde is unique due to the specific positioning of the imidazole ring and the benzaldehyde group, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in drug design and material science that may not be achievable with other similar compounds.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(1H-imidazol-5-ylmethyl)benzaldehyde

InChI

InChI=1S/C11H10N2O/c14-7-10-3-1-2-9(4-10)5-11-6-12-8-13-11/h1-4,6-8H,5H2,(H,12,13)

InChI Key

YCSWRUYSVUFEET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CC2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.